molecular formula C8H7FO B162833 (R)-(4-Fluorophenyl)oxirane CAS No. 134356-73-3

(R)-(4-Fluorophenyl)oxirane

Cat. No.: B162833
CAS No.: 134356-73-3
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-QMMMGPOBSA-N
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Description

®-(4-Fluorophenyl)oxirane, also known as ®-4-Fluorostyrene oxide, is an organic compound with the chemical formula C8H7FO and a molecular weight of 138.14 g/mol . It is a chiral epoxide, which means it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is a colorless to pale yellow liquid and is sparingly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common method involves the epoxidation of ®-4-Fluorostyrene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide with high enantiomeric purity.

Industrial Production Methods: In industrial settings, the production of ®-(4-Fluorophenyl)oxirane may involve the use of chiral catalysts to achieve high selectivity and yield. The process often includes the use of transition metal catalysts such as titanium or vanadium complexes in combination with chiral ligands to facilitate the asymmetric epoxidation of ®-4-Fluorostyrene .

Mechanism of Action

The mechanism of action of ®-(4-Fluorophenyl)oxirane involves its ability to undergo nucleophilic ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the aromatic ring . The compound’s chirality also plays a crucial role in its interactions with chiral catalysts and enzymes, leading to enantioselective reactions .

Comparison with Similar Compounds

Uniqueness: ®-(4-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine substituent can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427480
Record name (R)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134356-73-3, 134356-74-4
Record name (R)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(4-Fluorophenyl)oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-(4-Fluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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